molecular formula C23H40N2O5 B8135411 Boc-l-ser(propargyl)-oh dcha

Boc-l-ser(propargyl)-oh dcha

Cat. No.: B8135411
M. Wt: 424.6 g/mol
InChI Key: CDXMCFDPVMVYJA-WDBKTSHHSA-N
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Description

Boc-L-serine(propargyl)-OH DCHA: is a derivative of serine, an amino acid, where the hydroxyl group of serine is protected by a tert-butyloxycarbonyl (Boc) group, and the amino group is substituted with a propargyl group. This compound is often used in peptide synthesis and other organic synthesis processes due to its unique protective groups and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of Boc-L-serine(propargyl)-OH DCHA follows similar steps but on a larger scale. The process involves:

    Large-Scale Reaction Vessels: Using large-scale reaction vessels to handle the reagents and solvents.

    Automated Systems: Employing automated systems for the addition of reagents and control of reaction conditions.

    Purification: Utilizing industrial-scale purification methods such as large-scale chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Oxidized Products: Various oxidized derivatives of the propargyl group.

    Reduced Products: Reduced derivatives of the propargyl group.

    Substituted Products: Derivatives where the Boc group is replaced with other functional groups.

Scientific Research Applications

Chemistry:

Biology:

    Protein Engineering: The compound is used in protein engineering to introduce specific modifications at serine residues.

Medicine:

    Drug Development: It is utilized in the development of peptide-based drugs and other therapeutic agents.

Industry:

    Biotechnology: The compound finds applications in various biotechnological processes, including the synthesis of complex biomolecules.

Mechanism of Action

Mechanism:

    Protective Groups: The Boc group protects the hydroxyl group of serine, preventing unwanted reactions during synthesis.

    Propargyl Group: The propargyl group introduces a reactive site that can undergo further chemical modifications.

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness:

    Propargyl Group: The presence of the propargyl group in Boc-L-serine(propargyl)-OH DCHA makes it unique compared to other Boc-protected serine derivatives. This group introduces additional reactivity, allowing for further chemical modifications that are not possible with other derivatives.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-ynoxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C11H17NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6-16-7-8(9(13)14)12-10(15)17-11(2,3)4/h11-13H,1-10H2;1,8H,6-7H2,2-4H3,(H,12,15)(H,13,14)/t;8-/m.0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXMCFDPVMVYJA-WDBKTSHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COCC#C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](COCC#C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H40N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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